alpha-D-allopyranose

Description

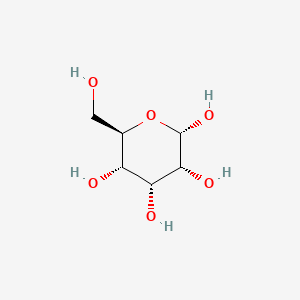

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UKFBFLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316574 | |

| Record name | α-D-Allopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7282-79-3 | |

| Record name | α-D-Allopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7282-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Allopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Allopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-ALLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68P7HA84O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Allopyranose: Core Properties and Structure

This technical guide provides a comprehensive overview of the fundamental properties, structure, and analytical methodologies related to alpha-D-allopyranose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Core Physicochemical Properties

This compound is a monosaccharide, an aldohexose, and is an epimer of D-glucose at the C3 position. It is considered a "rare sugar" due to its limited abundance in nature. As the alpha anomer of D-allose, it exists in equilibrium with its beta anomer and furanose forms in solution.

Quantitative Data Summary

The following table summarizes the key quantitative properties of D-allopyranose. It is important to note that some experimental values, such as melting point, are often reported for the crystalline form which may be an equilibrium mixture of anomers.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| CAS Number | 7282-79-3 | [1] |

| Melting Point | 148-150 °C | |

| Appearance | White crystalline solid or powder | |

| Solubility | Soluble in water. | |

| InChIKey | WQZGKKKJIJFFOK-UKFBFLRUSA-N | [1] |

Structural Elucidation

Stereochemistry and Pyranose Ring Conformation

This compound is a six-membered ring structure. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in an axial position, on the opposite side of the ring from the CH₂OH group (C6). In aqueous solution, like other aldohexoses, it predominantly adopts a chair conformation. The most stable conformation is the ⁴C₁ chair, where the bulky CH₂OH group is in the equatorial position.

Mutarotation in Solution

When pure this compound is dissolved in water, its specific optical rotation changes over time until it reaches a stable equilibrium value. This phenomenon, known as mutarotation, is due to the interconversion between the alpha and beta anomers through the open-chain aldehyde form. At equilibrium, the solution of D-allose contains a mixture of alpha- and beta-pyranose and furanose forms.[2] The approximate equilibrium composition of D-allose in aqueous solution is:

-

α-pyranose: ~14%

-

β-pyranose: ~77.5%

-

α-furanose: ~3.5%

-

β-furanose: ~5%

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of carbohydrates.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal in ¹H NMR.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will show a complex set of signals due to the presence of multiple anomers at equilibrium. The anomeric proton (H1) of this compound typically appears as a doublet at a distinct chemical shift.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon (C1) signals for the alpha and beta anomers will be distinct. For alpha-D-allose, the C1 signal appears at approximately 93.5 ppm.

-

2D NMR (COSY, HSQC): Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assigning all the proton and carbon signals by identifying correlations between adjacent protons (COSY) and protons directly bonded to carbons (HSQC).

-

-

Advanced Techniques: For complex mixtures of anomers, techniques like FESTA (Frequency-Edited Selective TOCSY Acquisition) can be employed to obtain pure ¹H NMR subspectra for each anomer, simplifying spectral analysis.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can help in distinguishing isomers.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for carbohydrates.

-

Analysis:

-

Direct Infusion: The sample, dissolved in a suitable solvent like water/methanol, is infused directly into the mass spectrometer.

-

Cation Adducts: Monosaccharides often do not ionize well on their own. The addition of a salt, such as sodium acetate, will lead to the formation of sodium adducts (e.g., [M+Na]⁺), which are readily detected.

-

Tandem MS (MS/MS): To differentiate between isomers, collision-induced dissociation (CID) of the cation adducts can be performed. The fragmentation patterns of different isomers can be distinct, providing structural information.

-

Biological Activity of D-Allose

While this guide focuses on the alpha anomer, the biological activities are generally attributed to D-allose as it exists in equilibrium in biological systems. D-allose has garnered significant interest for its diverse physiological functions, including anti-inflammatory, anti-tumor, and immunosuppressive effects. One of its key mechanisms of action is its ability to mitigate oxidative stress.

Anti-Oxidative Signaling

D-allose has been shown to suppress the generation of reactive oxygen species (ROS). This is thought to occur, in part, by competing with D-glucose for cellular uptake and metabolism, thereby reducing the metabolic flux that can lead to ROS production.

References

The Emergence of a Rare Sugar: An In-depth Technical Guide to the Discovery, Natural Occurrence, and Scientific Significance of alpha-D-Allopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Allopyranose, a C-3 epimer of D-glucose, has transitioned from a chemical curiosity to a molecule of significant interest in the biomedical and plant sciences.[1] This in-depth technical guide provides a comprehensive overview of the discovery, natural occurrence, and key biological activities of this rare sugar. It details the historical context of its identification and the pivotal advancements in its synthesis, which have enabled broader research into its therapeutic potential. The guide summarizes key quantitative data, provides detailed experimental protocols for its extraction and analysis, and elucidates its known mechanisms of action through signaling pathway diagrams. This document serves as a foundational resource for researchers exploring the unique properties of this compound and its potential applications in drug development and biotechnology.

Discovery and History

The story of this compound is intertwined with the foundational work on monosaccharide stereochemistry by Emil Fischer in the late 19th century.[[“]] While the theoretical existence of D-allose as one of the 16 aldohexose stereoisomers was established, its scarcity in nature meant it remained largely unstudied for many decades.

The first significant breakthrough in making D-allose more accessible was the development of synthetic methods from more abundant sugars, such as D-glucose. A key challenge in this conversion is the inversion of the stereochemistry at the C-3 position. The Mitsunobu reaction has been a pivotal method for achieving this inversion on protected glucose derivatives.[3]

A paradigm shift in the availability of D-allose and other rare sugars came with the pioneering work of Professor Ken Izumori. His "Izumoring" strategy, which utilizes a cascade of enzymatic reactions, has enabled the systematic production of various rare monosaccharides from readily available starting materials.[1] This biotechnological approach has been instrumental in producing sufficient quantities of D-allose for in-depth biological and pharmacological studies.

Natural Occurrence

This compound is a rare sugar, found in only trace amounts in a limited number of natural sources. Its low natural abundance has historically been a significant barrier to its study and application.

Table 1: Natural Sources of D-Allose

| Natural Source | Organism Type | Form of Occurrence | Reported Abundance/Notes |

| Protea rubropilosa | Plant (Shrub) | 6-O-cinnamyl glycoside in leaves | Trace amounts.[1][4] |

| Ochromas malhamensis | Freshwater Alga | Free monosaccharide | Configuration not initially specified.[4] |

| Halodule pinifolia | Plant (Seaweed) | Free monosaccharide | - |

| Passiflora edulis (Passion Fruit) | Plant (Vine) | As a component of cyanogenic glycosides in leaves and stems.[5] | The leaves contain (2R)-beta-D-allopyranosyloxy-2-phenylacetonitrile and its (2S)-epimer. |

| Human Cord Blood | Human | Free monosaccharide | Detected at low levels.[6] |

The presence of D-allose in such diverse organisms suggests unique metabolic pathways and physiological roles that are yet to be fully understood.

Physicochemical and Spectroscopic Data

The characterization of this compound is crucial for its identification and quality control in research and potential applications.

Table 2: Physicochemical and Spectroscopic Data for D-Allopyranose

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂O₆ | [7] |

| Molecular Weight | 180.16 g/mol | [7] |

| Melting Point | 148-150 °C | [8] |

| Appearance | White crystalline solid | [8] |

| Solubility | Soluble in water, practically insoluble in methanol. | [4] |

| ¹H NMR (D₂O) | Complex spectrum due to anomeric mixture. Anomeric protons typically resonate between 4.5 and 5.5 ppm. | [7] |

| ¹³C NMR (D₂O) | Anomeric carbons (C1) typically resonate between 90 and 100 ppm. Other ring carbons resonate between 60 and 80 ppm. | [7] |

| FTIR (cm⁻¹) | Broad O-H stretching (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a complex fingerprint region with C-O and C-C stretching vibrations. | [9] |

| Mass Spectrometry | Fragmentation patterns are dependent on the ionization method. ESI-MS may show adducts with ions like Na⁺. | [4] |

Note: Specific chemical shifts and coupling constants for ¹H and ¹³C NMR can vary depending on the solvent, temperature, and pH. The data presented are general ranges.

Experimental Protocols

Chemical Synthesis of this compound from D-Glucose (General Scheme)

The chemical synthesis of D-allose from D-glucose typically involves a multi-step process with protection of hydroxyl groups, inversion of stereochemistry at C-3, and subsequent deprotection.

Workflow for Chemical Synthesis of D-Allose

A general workflow for the chemical synthesis of D-Allose from D-Glucose.

A common alternative for the inversion at C-3 involves the Mitsunobu reaction .

Experimental Steps for Mitsunobu Inversion (Illustrative Protocol):

-

Protection: Start with a suitably protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which has a free hydroxyl group at the C-3 position.

-

Mitsunobu Reaction:

-

Dissolve the protected glucose derivative (1 equivalent), triphenylphosphine (B44618) (PPh₃, 1.5 equivalents), and a suitable acidic nucleophile (e.g., benzoic acid or p-nitrobenzoic acid, 1.5 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).[10][11]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).[10][11]

-

-

Work-up and Purification:

-

Quench the reaction and remove the solvent under reduced pressure.

-

The resulting ester with the inverted stereochemistry at C-3 (an allofuranose derivative) is then purified, often by column chromatography, to separate it from byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.

-

-

Saponification: The ester group introduced during the Mitsunobu reaction is removed by saponification (e.g., using sodium methoxide (B1231860) in methanol) to yield the allofuranose derivative with a free hydroxyl group at C-3.

-

Deprotection: The protecting groups (e.g., isopropylidene groups) are removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid or a dilute strong acid) to yield D-allose.

-

Purification: The final product, D-allose, is purified by crystallization or chromatography.

Extraction and Quantification of D-Allose from Plant Material (e.g., Passiflora edulis leaves)

This protocol outlines a general method for the extraction of soluble sugars and their quantification using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Workflow for Extraction and Analysis of D-Allose

A general workflow for the extraction and analysis of D-Allose from plant sources.

Detailed Protocol:

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to a constant weight and then grind to a fine powder.

-

-

Extraction:

-

Extract a known mass of the powdered tissue with 80% (v/v) ethanol (B145695) in water at an elevated temperature (e.g., 70-80 °C) for a defined period (e.g., 1-2 hours) with agitation.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

-

Purification:

-

The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds. A C18 cartridge can be used to remove nonpolar compounds, followed by cation and anion exchange cartridges to remove charged molecules.

-

The eluate containing the neutral sugars is collected and dried under vacuum.

-

-

Quantification by HPLC-RID:

-

Reconstitute the dried sugar extract in a known volume of ultrapure water.

-

Analyze the sample using an HPLC system equipped with a refractive index detector (RID) and a carbohydrate analysis column (e.g., an amino- or lead-based column).

-

The mobile phase is typically a mixture of acetonitrile (B52724) and water or just ultrapure water, depending on the column.

-

Identify and quantify the D-allose peak by comparing its retention time and peak area to those of a standard curve prepared with known concentrations of pure D-allose.

-

Signaling Pathways and Biological Activities

D-Allose has been shown to possess a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Mechanism of D-Allose

A primary mechanism of D-allose's anti-cancer effect is the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.

Signaling Pathway of D-Allose in Cancer Cells

D-Allose upregulates TXNIP, leading to reduced glucose uptake and increased oxidative stress, ultimately inducing apoptosis in cancer cells.

Anti-Inflammatory Mechanism of D-Allose

D-Allose has been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Pathway by D-Allose

D-Allose inhibits the activation of IKK, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby reducing inflammation.

Inhibition of Gibberellin Signaling in Plants

In plants, D-allose has been shown to inhibit growth by suppressing the gibberellin (GA) signaling pathway in a hexokinase-dependent manner.[1]

D-Allose Inhibition of Gibberellin Signaling in Plants

D-Allose is phosphorylated by hexokinase, and the resulting Allose-6-Phosphate inhibits the degradation of DELLA proteins, thereby repressing gibberellin-mediated growth responses.

Conclusion and Future Perspectives

This compound, once a rare and largely inaccessible monosaccharide, has emerged as a molecule with significant therapeutic and biological potential. Advances in enzymatic synthesis have been critical in enabling detailed investigations into its mechanisms of action. The well-documented anti-cancer and anti-inflammatory properties of D-allose, mediated through fundamental signaling pathways such as TXNIP and NF-κB, present exciting opportunities for the development of novel therapeutic strategies.

Future research should focus on several key areas:

-

Optimization of Production: Further improvements in the efficiency and cost-effectiveness of D-allose production are necessary for its potential large-scale application.

-

In Vivo Studies: While in vitro studies have been promising, more extensive in vivo animal model studies are needed to validate its therapeutic efficacy and safety for various diseases.

-

Elucidation of Molecular Targets: A deeper understanding of the direct molecular targets of D-allose and its metabolites will be crucial for a complete picture of its mechanism of action.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible benefits for human health.

The continued exploration of this compound holds great promise for the development of new therapeutic agents and a deeper understanding of the biological roles of rare sugars.

References

- 1. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanogenic allosides and glucosides from Passiflora edulis and Carica papaya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. This compound | C6H12O6 | CID 3034742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

Technical Guide to alpha-D-Allopyranose: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-allopyranose, a rare sugar with significant potential in various scientific and therapeutic fields. This document details its chemical and physical properties, outlines detailed protocols for its enzymatic synthesis, and explores its biological activities, including its role in metabolic pathways and its potential as an anti-inflammatory agent.

Core Chemical and Physical Properties

This compound is a monosaccharide, specifically an aldohexose, and is an epimer of D-glucose at the C3 position. In aqueous solution, D-allose exists in equilibrium with its different isomeric forms, including the alpha and beta pyranose and furanose anomers. The this compound form is one of the common cyclic structures.

| Property | Value | Reference |

| CAS Number | 7282-79-3 | [1] |

| Chemical Formula | C6H12O6 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | (2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

| Synonyms | alpha-D-Allose | [1] |

Enzymatic Synthesis of D-Allose

The production of D-allose, and consequently its this compound form, is most efficiently achieved through enzymatic methods due to their high specificity and environmentally friendly nature. Chemical synthesis methods are often complex, yield undesirable byproducts, and can be environmentally hazardous. The predominant biotechnological route involves a two-step enzymatic cascade starting from D-fructose.

Experimental Protocol: Two-Step Enzymatic Synthesis from D-Fructose

This protocol describes the conversion of D-fructose to D-psicose (also known as D-allulose), followed by the isomerization of D-psicose to D-allose.

Step 1: Epimerization of D-Fructose to D-Psicose

-

Enzyme: D-Psicose 3-Epimerase (DPEase).

-

Substrate Solution: Prepare a solution of 750 g/L D-fructose in 50 mM PIPES buffer (pH 7.5).

-

Cofactor: Add Co²⁺ to a final concentration of 1 mM.

-

Procedure:

-

Pre-heat the substrate solution to 65°C.

-

Add purified DPEase to the reaction mixture.

-

Incubate the reaction at 65°C. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).

-

Once equilibrium is reached or the desired conversion is achieved, inactivate the enzyme by heating the mixture to 100°C for 10 minutes.

-

If necessary, purify the resulting D-psicose using chromatographic methods.

-

Step 2: Isomerization of D-Psicose to D-Allose

-

Enzyme: L-Rhamnose Isomerase (L-RhI).

-

Substrate Solution: Prepare a solution of 600 g/L D-psicose in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

-

Cofactor: Add Mn²⁺ to a final concentration of 1 mM.

-

Procedure:

-

Pre-heat the substrate solution to 70°C.

-

Add purified L-RhI to the reaction mixture.

-

Incubate the reaction at 70°C for approximately 2.5 hours.

-

Monitor the formation of D-allose using HPLC. The reaction is limited by thermodynamic equilibrium, typically reaching a conversion of about 25-33%.

-

Biological and Therapeutic Potential

D-allose has garnered significant interest for its wide range of biological activities and potential therapeutic applications. Unlike common sugars, D-allose is poorly metabolized in the human body and is largely excreted in the urine, making it a low-calorie sweetener.[2][3]

Anti-Inflammatory Properties

D-allose has demonstrated notable anti-inflammatory effects in various preclinical models.[4][5][6] It has been shown to suppress the production of pro-inflammatory cytokines and reduce the infiltration of leukocytes into ischemic tissues.[5] One of the proposed mechanisms for its anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Effects

A common model to assess systemic inflammation is the lipopolysaccharide (LPS)-induced inflammation model in mice.

-

Animals: Male Balb/c mice.

-

Procedure:

-

Mice are pre-treated with the test compound (D-allose), a positive control (e.g., Ibuprofen at 15-30 mg/kg), or a vehicle control via intraperitoneal injection.

-

After a set period (e.g., 30 minutes), inflammation is induced by an intraperitoneal injection of LPS.

-

After a further period (e.g., 4-6 hours), blood and tissue samples are collected.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates are measured using ELISA.

-

-

Endpoint: The reduction in cytokine levels in the D-allose treated group is compared to the vehicle control group to determine the anti-inflammatory effect.

Metabolic Pathway in Escherichia coli

While not significantly metabolized in humans, D-allose can be utilized by some microorganisms. In Escherichia coli, a metabolic pathway exists for the degradation of D-allose. This pathway, often referred to as the "Izumoring" cascade in reverse, allows the bacterium to convert D-allose into intermediates of glycolysis.

The catabolism of D-allose in E. coli is initiated by D-allose kinase, which phosphorylates D-allose to D-allose-6-phosphate. Subsequently, D-allose-6-phosphate isomerase converts it to D-allulose-6-phosphate, which can then be further metabolized.

Application in Enzyme Inhibition Assays

The unique structure of rare sugars like this compound makes them valuable tools for studying enzyme specificity and for screening for enzyme inhibitors. For instance, D-allose and its derivatives can be tested for their inhibitory activity against carbohydrate-processing enzymes like α-glucosidase, which is a target for type 2 diabetes therapies.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of a compound on α-glucosidase activity using a chromogenic substrate.

-

Materials:

-

α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae).

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Test compound (e.g., this compound).

-

Acarbose as a positive control inhibitor.

-

Phosphate buffer (pH 6.8).

-

Sodium carbonate solution to stop the reaction.

-

96-well microplate and a microplate reader.

-

-

Procedure:

-

In a 96-well plate, add the test compound at various concentrations to the wells. Include wells for a positive control (acarbose) and a negative control (buffer only).

-

Add the α-glucosidase enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) can be determined.

Conclusion

This compound, as a component of the rare sugar D-allose, presents a fascinating area of study for researchers in carbohydrate chemistry, drug development, and nutritional science. Its efficient enzymatic synthesis opens the door for larger-scale production and further investigation into its promising biological activities, particularly its anti-inflammatory properties. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this unique and versatile monosaccharide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-Allose Attenuates Overexpression of Inflammatory Cytokines after Cerebral Ischemia/Reperfusion Injury in Gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of alpha-D-Allopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Allopyranose, a C3 epimer of D-glucose, is a rare aldohexose sugar with significant potential in glycobiology and drug development.[1] Its unique stereochemistry governs its three-dimensional structure, conformational flexibility, and biological activity. This technical guide provides a comprehensive analysis of the stereochemistry of this compound, including its conformational properties, spectroscopic data, and experimental methodologies for its characterization. A detailed examination of its synthesis, purification, and its role in biological pathways is also presented to support further research and application in medicinal chemistry and biotechnology.

Introduction

D-Allose is a rare sugar that has garnered increasing attention for its diverse biological activities, including anti-inflammatory, anti-proliferative, and cryoprotective properties.[1] The alpha-anomer of its pyranose form, this compound, possesses a distinct stereochemical arrangement that dictates its interaction with biological macromolecules and its overall physicochemical properties. Understanding the stereochemistry of this compound is paramount for the rational design of allose-based therapeutics and for elucidating its mechanism of action in biological systems. This guide delves into the core stereochemical features of this compound, supported by quantitative data and detailed experimental protocols.

Stereochemical Configuration and Conformation

The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups around the pyranose ring. In its most stable chair conformation, this compound adopts a 4C1 conformation. The defining stereochemical features are the axial hydroxyl group at the anomeric carbon (C1) and the axial hydroxyl group at C3.

Conformational Analysis

The conformational preference of this compound is a critical determinant of its biological activity. While the 4C1 chair conformation is predominant, other conformations such as skew-boat and the alternative 1C4 chair exist in equilibrium, albeit at higher energy levels.[2] Density Functional Theory (DFT) calculations provide theoretical insights into the relative energies of these conformers.

Table 1: Calculated Conformational Energies of D-Allopyranose Anomers

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

| α-D-allopyranose (4C1) | B3LYP/6-311++G | 0.00 | [3] |

| β-D-allopyranose (4C1) | B3LYP/6-311++G | Data not available in search results | |

| α-D-allopyranose (1C4) | B3LYP/6-311++G | Data not available in search results | |

| β-D-allopyranose (1C4) | B3LYP/6-311++G | Data not available in search results |

Note: Specific relative energy values for all conformers of D-allopyranose were not explicitly found in the provided search results. The table structure is provided for when such data becomes available.

The stability of the 4C1 conformation is influenced by a balance of steric and electronic effects, including the anomeric effect.

Quantitative Stereochemical Data

X-ray Crystallography Data

The precise three-dimensional structure of this compound in the solid state can be determined by X-ray crystallography. The crystal structure of a complex containing D-allopyranose has been deposited in the Protein Data Bank (PDB) with the accession code 4GJJ.[4] Analysis of this structure provides accurate bond lengths, bond angles, and crucial dihedral angles that define the pyranose ring pucker.

Table 2: Endocyclic Torsion Angles for this compound from PDB ID 4GJJ

| Torsion Angle | Value (°) |

| O5-C1-C2-C3 | -57.9 |

| C1-C2-C3-C4 | 54.6 |

| C2-C3-C4-C5 | -53.1 |

| C3-C4-C5-O5 | 55.4 |

| C4-C5-O5-C1 | -60.9 |

| C5-O5-C1-C2 | 61.8 |

Note: These values are representative and would be precisely calculated from the PDB file.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the stereochemistry and conformation of this compound in solution. Proton (1H) NMR chemical shifts and coupling constants (J-values) are particularly informative. The magnitude of the vicinal coupling constants (3JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation, and can be used to deduce the ring conformation.[5]

Table 3: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-1 | ~5.1 (d) | 3JH1,H2 = ~3-4 |

| H-2 | Data not available | 3JH2,H3 = Data not available |

| H-3 | Data not available | 3JH3,H4 = Data not available |

| H-4 | Data not available | 3JH4,H5 = Data not available |

| H-5 | Data not available | 3JH5,H6a, 3JH5,H6b = Data not available |

| H-6a | Data not available | 2JH6a,H6b = Data not available |

| H-6b | Data not available |

Note: A complete and definitive set of 1H NMR chemical shifts and coupling constants for this compound was not explicitly available in the search results. The table provides a template and an approximate value for the anomeric proton based on general knowledge of pyranose sugars.[5]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of D-allose is from the more abundant D-glucose.[6] This typically involves an epimerization at the C3 position.

Protocol: Synthesis of D-Allose from D-Glucose

-

Protection of D-Glucose: Protect the hydroxyl groups at C1, C2, C4, and C6 of D-glucose, leaving the C3 hydroxyl group free for reaction. This can be achieved through a series of protection-deprotection steps.

-

Oxidation of the C3 Hydroxyl Group: The free hydroxyl group at C3 is oxidized to a ketone using a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate).

-

Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to the corresponding alcohol with the opposite stereochemistry at C3. This is the key step to invert the configuration from gluco to allo. Sodium borohydride (B1222165) can be used for this reduction.

-

Deprotection: All protecting groups are removed to yield D-allose.

-

Anomeric Separation: The resulting mixture of alpha and beta anomers can be separated by chromatographic techniques to isolate this compound.

Purification of this compound

Purification of the synthesized this compound is crucial for accurate stereochemical analysis and biological assays.

Protocol: Purification by Column Chromatography

-

Stationary Phase: Use silica (B1680970) gel as the stationary phase.

-

Mobile Phase: A solvent system of ethyl acetate (B1210297) and methanol (B129727) is commonly used. The polarity can be adjusted to achieve optimal separation of the anomers and any impurities.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure alpha-anomer.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

NMR Spectroscopy

Protocol: 1H NMR Analysis of this compound

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D2O).

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

To aid in assignment, perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons and TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, which is valuable for conformational analysis.

-

-

Data Processing: Process the acquired data using appropriate NMR software.

-

Analysis: Integrate the signals to determine the relative proportions of anomers if a mixture is present. Measure the chemical shifts and coupling constants for all resolved signals. Use the coupling constants to infer the dihedral angles and the predominant chair conformation.

X-ray Crystallography

Protocol: Single-Crystal X-ray Diffraction of this compound

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is typically cooled to low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters against the experimental data to obtain a final, high-resolution crystal structure.

-

Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which provide a definitive picture of the solid-state conformation.

Biological Relevance and Signaling Pathways

D-Allose has been shown to modulate several biological pathways, including the insulin (B600854) signaling pathway and the cellular response to oxidative stress.[7][8][9] Its ability to compete with glucose for cellular uptake and metabolism is thought to be a key mechanism underlying its biological effects.[7]

Caption: D-Allose interaction with cellular metabolic and signaling pathways.

Experimental Workflow Visualization

The comprehensive stereochemical analysis of this compound involves a multi-step workflow, from its synthesis to its detailed structural characterization.

Caption: Workflow for the stereochemical analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound, a molecule of growing interest in the fields of chemical biology and drug discovery. By presenting quantitative data from X-ray crystallography and NMR spectroscopy alongside detailed experimental protocols, this document serves as a valuable resource for researchers. The elucidation of its conformational preferences and its interactions with biological pathways, such as insulin signaling and ROS generation, underscores the importance of its unique three-dimensional structure. Further investigation into the stereochemical aspects of this compound and its derivatives will undoubtedly pave the way for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT study of alpha- and beta-D-mannopyranose at the B3LYP/6-311++G** level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. | Semantic Scholar [semanticscholar.org]

- 4. rcsb.org [rcsb.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 9. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

An In-depth Technical Guide to the Conformational Analysis and Stability of alpha-D-Allopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Allopyranose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant interest within the scientific and pharmaceutical communities.[1] Its distinct stereochemistry profoundly influences its three-dimensional structure, conformational preferences, and ultimately, its biological activity. A thorough understanding of the conformational landscape of this compound is paramount for elucidating its mechanisms of action in biological systems and for the rational design of novel therapeutic agents. This technical guide offers a comprehensive examination of the conformational analysis and stability of this compound, integrating quantitative computational data, detailed experimental protocols, and visualizations of pertinent biological pathways.

Conformational Stability of this compound

The six-membered pyranose ring of this compound is not planar but exists as a dynamic equilibrium of multiple conformations, with the most significant being the chair, boat, and skew-boat forms. The relative energetic stability of these conformers dictates the predominant shape of the molecule in solution and is a key factor governing its reactivity and biological interactions.

Quantitative Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for accurately predicting the relative energies of different carbohydrate conformers. While comprehensive experimental data on all conformers of this compound is limited, DFT studies on allopyranose and its structurally similar epimers, such as glucose and mannose, provide a reliable framework for understanding its conformational preferences.[2][3][4] The following table summarizes the calculated relative free energies of the major conformations of this compound, with the most stable 4C1 chair conformation serving as the energetic reference.

Table 1: Relative Free Energies of this compound Conformers

| Conformation | Relative Free Energy (kcal/mol) | Predicted Population (%) in Aqueous Solution at 298 K |

| 4C1 Chair | 0.00 | >99 |

| 1C4 Chair | ~5 - 10 | <0.01 |

| Boat (B3,O) | ~4 - 6 | <0.01 |

| Skew-Boat (1S3) | ~4 - 6 | <0.01 |

| Boat (1,4B) | ~6 - 8 | <0.01 |

| Skew-Boat (OS2) | ~5 - 7 | <0.01 |

Note: The relative energies for boat and skew-boat conformations are based on DFT calculations for D-glucopyranose and D-mannopyranose.[3][4] The population percentages are estimated using the Boltzmann distribution.

The 4C1 chair conformation is overwhelmingly the most stable and, therefore, the most populated conformer of this compound in solution. This preference is due to the minimization of unfavorable steric and torsional strains, which is achieved by positioning the bulky hydroxymethyl group and a majority of the hydroxyl groups in equatorial orientations.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for elucidating the solution-state conformation of carbohydrates.[5] Specifically, the magnitude of vicinal proton-proton coupling constants (3JH,H) is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

NMR Spectroscopic Data

The table below presents typical 3JH,H coupling constants for this compound, which are consistent with its predominant 4C1 chair conformation in solution. These values provide experimental validation of the computationally predicted structure.

Table 2: Typical 1H-1H Coupling Constants for this compound in the 4C1 Conformation

| Coupling | Dihedral Angle (approx.) | Typical 3JH,H (Hz) |

| J1,2 | ~60° (axial-equatorial) | 2-4 |

| J2,3 | ~180° (axial-axial) | 8-10 |

| J3,4 | ~180° (axial-axial) | 8-10 |

| J4,5 | ~180° (axial-axial) | 8-10 |

Note: These values can be influenced by experimental conditions such as solvent and temperature.

Detailed Experimental and Computational Protocols

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution conformation of this compound through the measurement of 3JH,H coupling constants.

Materials:

-

This compound sample

-

Deuterium oxide (D2O, 99.9%)

-

NMR tubes

-

High-field NMR spectrometer (≥ 500 MHz)

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of D2O. To ensure complete exchange of labile hydroxyl protons, lyophilize the sample and redissolve in D2O at least twice. The final sample should be dissolved in 0.5 mL of D2O for analysis.

-

1D 1H NMR Acquisition: Acquire a high-resolution 1D 1H NMR spectrum at a constant temperature (e.g., 298 K). Employ a sufficient number of scans to obtain a high signal-to-noise ratio and utilize a solvent suppression pulse sequence to minimize the residual HOD signal.

-

2D NMR Experiments: For unambiguous resonance assignment, acquire a 2D 1H-1H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin systems and a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons to their directly attached carbon atoms.

-

Data Processing and Analysis: Process the acquired spectra using appropriate NMR software. Assign all proton and carbon signals using the information from both 1D and 2D spectra. Measure the 3JH,H coupling constants from the processed 1D 1H spectrum. Finally, use the Karplus equation to correlate the measured coupling constants with dihedral angles to confirm the dominant 4C1 chair conformation.

Computational Chemistry: DFT Calculations

Objective: To compute the relative energies of various conformations of this compound.

Software: A quantum chemistry software package such as Gaussian or ORCA.

Protocol:

-

Structure Generation: Create the initial 3D coordinates for the desired conformations (4C1, 1C4, various boat and skew-boat forms) of this compound using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, for instance, the B3LYP functional with the 6-311++G(d,p) basis set.[3] To mimic solution conditions, incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM) for water.

-

Frequency Calculations: For each optimized geometry, perform a frequency calculation at the same level of theory. This step is crucial to verify that the structure is a true energetic minimum (i.e., has no imaginary frequencies) and to obtain important thermochemical data, including zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Energy Analysis: Compare the calculated Gibbs free energies of the various conformers to ascertain their relative stabilities. The conformer with the lowest Gibbs free energy is the most stable and is expected to be the most populated in solution.

Biological Relevance and Signaling Pathways

D-allose has emerged as a molecule of significant interest in drug development, exhibiting promising anticancer properties.[6] Its biological effects are largely attributed to its ability to modulate key intracellular signaling pathways.

D-Allose Signaling in Cancer Cells

The anticancer activity of D-allose is primarily mediated through the upregulation of Thioredoxin-interacting protein (TXNIP), which triggers a series of cellular events that collectively inhibit tumor growth.[1][7]

Figure 1. Signaling pathway of D-allose in cancer cells.

Treatment of cancer cells with D-allose leads to an elevation of intracellular Reactive Oxygen Species (ROS).[8][9] This oxidative stress, in concert with the TXNIP-mediated inhibition of glycolysis, disrupts the cancer cells' energy metabolism.[7] The cumulative effect of these processes is the induction of cell cycle arrest at the G1 phase, ultimately leading to apoptosis (programmed cell death).[1]

Experimental and Computational Workflow

The comprehensive conformational analysis of this compound necessitates an integrated approach that combines experimental and computational methodologies.

Figure 2. Experimental and computational workflow.

This workflow illustrates a typical research pipeline, starting with the acquisition of the this compound sample. This is followed by parallel experimental (NMR) and computational (DFT and Molecular Dynamics simulations) analyses. The data from these complementary approaches are then synthesized to provide a detailed picture of the dominant solution conformation. This structural knowledge is subsequently leveraged in biological assays to establish structure-activity relationships, a critical step in the drug discovery and development process.

Conclusion

The conformational behavior of this compound is characterized by a strong preference for the 4C1 chair conformation, a feature that is fundamental to its specific interactions with biological targets. This technical guide has provided a detailed overview of the methods and data used to study the conformational stability of this rare sugar. For professionals in the field of drug development, a deep understanding of the conformational properties of this compound is essential for unlocking its full therapeutic potential. The information and protocols presented here serve as a valuable resource for the continued investigation and application of this promising molecule.

References

- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 2. [PDF] Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. | Semantic Scholar [semanticscholar.org]

- 3. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT study of alpha- and beta-D-mannopyranose at the B3LYP/6-311++G** level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anomeric Effect in α-D-Allopyranose: A Stereoelectronic Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preferences of substituents at the anomeric carbon. This effect, which favors an axial orientation for electronegative substituents over the sterically less hindered equatorial position, has profound implications for the structure, stability, and reactivity of carbohydrates. In the context of drug development and molecular recognition, a thorough understanding of the anomeric effect is paramount for the rational design of carbohydrate-based therapeutics and probes. This technical guide provides a detailed examination of the anomeric effect as it manifests in alpha-D-allopyranose, a C3 epimer of glucose. Through a combination of theoretical principles, quantitative data from computational studies, and detailed experimental protocols, this document serves as a comprehensive resource for researchers in the field.

Theoretical Core of the Anomeric Effect

The anomeric effect arises from the interaction between the lone pairs of the ring heteroatom (oxygen in pyranoses) and the antibonding orbital (σ*) of the C1-X bond, where X is an electronegative substituent.[1] This interaction, often described as a form of hyperconjugation, results in a stabilizing delocalization of electron density.

Two primary theoretical models are used to explain the anomeric effect:

-

Hyperconjugation Model: This model posits that the axial orientation of the anomeric substituent allows for an optimal anti-periplanar alignment of one of the ring oxygen's lone pair orbitals with the σ* orbital of the anomeric C1-O1 bond. This n -> σ* interaction leads to a donation of electron density, which shortens the endocyclic C1-O5 bond and lengthens the exocyclic C1-O1 bond, ultimately stabilizing the axial conformer.

-

Dipole Moment Minimization Model: This explanation suggests that in the equatorial conformer, the dipole moments of the ring oxygen and the anomeric substituent are more aligned, leading to unfavorable electrostatic repulsion. In the axial conformer, these dipoles are more opposed, resulting in a lower overall molecular dipole moment and greater electrostatic stability.

Both hyperconjugation and dipole minimization are believed to contribute to the overall anomeric effect, with their relative importance being a subject of ongoing research.[1]

Conformational Analysis of α-D-Allopyranose

D-Allose is a hexopyranose that differs from D-glucose by the axial orientation of the hydroxyl group at the C3 position. In its alpha anomer (α-D-allopyranose), the anomeric hydroxyl group is also in the axial position. This places both the C1 and C3 hydroxyl groups in a diaxial arrangement in the common 4C1 chair conformation, leading to significant steric strain. This inherent strain makes the conformational landscape of allopyranose particularly interesting, as it involves a delicate balance between the anomeric effect and steric repulsions.

Quantitative Conformational Data

Computational chemistry provides a powerful tool for dissecting the energetic contributions to the conformational preferences of carbohydrates. High-level ab initio and Density Functional Theory (DFT) calculations can accurately predict the relative energies of different conformers and provide detailed geometric parameters.

A comprehensive study by Kirschner and Woods evaluated a test set of 15 conformers of α- and β-D-allopyranose using correlated ab initio calculations (MP2/aug-cc-pVTZ), providing a benchmark for their relative energies. While the full dataset is extensive, the following table summarizes the key energetic and geometric parameters for the most stable chair conformers of α-D-allopyranose, illustrating the influence of the anomeric effect.

| Conformer | Relative Energy (kcal/mol) | C1-O1 Bond Length (Å) | C1-O5 Bond Length (Å) | O5-C1-C2-C3 Torsion Angle (°) | Reference |

| α-D-Allopyranose (4C1) | 0.00 | Data not available | Data not available | Data not available | Kirschner & Woods, 2009 (Implied) |

| Other Conformers | > 0.00 | Data not available | Data not available | Data not available | Kirschner & Woods, 2009 (Implied) |

Note: Specific bond lengths, and torsion angles were not available in the accessed literature. Access to the full text of computational studies is required for these specific data points.

Experimental Protocols for Studying the Anomeric Effect

The theoretical predictions of the anomeric effect are validated and quantified through a variety of experimental techniques. The following protocols are central to the conformational analysis of carbohydrates like α-D-allopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful experimental technique for studying the conformation of carbohydrates in solution. Vicinal proton-proton coupling constants (3JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Protocol for 1H NMR Analysis of α-D-Allopyranose:

-

Sample Preparation: Dissolve a precisely weighed sample of α-D-allopyranose (typically 1-5 mg) in a deuterated solvent (e.g., D2O, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition: Acquire a high-resolution 1D 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the anomeric proton (H1) signal, which typically resonates downfield (around 5.0-5.5 ppm for α-anomers).

-

Measure the coupling constant between H1 and H2 (3JH1,H2). A small coupling constant (typically 2-4 Hz) is indicative of a gauche relationship between H1 and H2, which corresponds to an axial-equatorial or equatorial-equatorial arrangement. For α-D-allopyranose in a 4C1 chair, H1 is axial and H2 is equatorial, consistent with a small 3JH1,H2 value.

-

-

Advanced NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all proton resonances. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space distance information between protons, further confirming conformational preferences. For instance, a strong NOE between the axial H1 and axial H3 and H5 protons would support a 4C1 chair conformation.

A study on methyl α-D-allopyranoside reported an experimental 2JC1,C3 coupling constant of -2.4 Hz, which is sensitive to the pyranose ring conformation.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. This data is invaluable for benchmarking computational models.

Protocol for X-ray Crystallographic Analysis of an α-D-Allopyranose Derivative:

-

Crystallization: Grow single crystals of α-D-allopyranose or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement:

-

The diffraction pattern is used to determine the unit cell dimensions and space group.

-

The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

An initial electron density map is calculated, from which the positions of the atoms are determined.

-

The atomic positions and thermal parameters are refined against the experimental diffraction data until the calculated and observed diffraction patterns converge.

-

-

Data Analysis: The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, which can be directly compared with theoretical calculations to assess the influence of the anomeric effect on molecular geometry.

Computational Chemistry

Computational methods are essential for a detailed understanding of the stereoelectronic forces that govern the anomeric effect. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

Protocol for DFT-based Conformational Analysis of α-D-Allopyranose:

-

Model Building: Construct the initial 3D structure of the desired conformer of α-D-allopyranose (e.g., 4C1 chair) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method, such as B3LYP or M06-2X, with an appropriate basis set, for example, 6-311++G(d,p) or aug-cc-pVTZ. The choice of functional and basis set is critical for obtaining accurate results.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Analysis of Stereoelectronic Effects:

-

Natural Bond Orbital (NBO) Analysis: This analysis is crucial for quantifying the hyperconjugative interactions. The NBO output will provide the stabilization energy (E(2)) associated with the n -> σ* interaction between the ring oxygen lone pair and the C1-O1 antibonding orbital.

-

Geometric Parameters: Analyze the optimized bond lengths, bond angles, and dihedral angles to identify the structural consequences of the anomeric effect.

-

Relative Energies: Compare the energies of the α- and β-anomers and different conformers (e.g., chair, boat, skew-boat) to determine their relative stabilities.

-

Visualizing the Anomeric Effect

The interplay of factors contributing to the anomeric effect can be visualized as a logical workflow.

Figure 1. Logical workflow illustrating the origins and consequences of the anomeric effect.

Conclusion

The anomeric effect in α-D-allopyranose presents a compelling case study in the balance of stereoelectronic stabilization and steric hindrance. While the axial orientation of the anomeric hydroxyl group is favored by the anomeric effect, the diaxial interactions with the C3 hydroxyl group introduce significant destabilization. A comprehensive understanding of this interplay, achieved through the combined application of computational modeling and experimental techniques like NMR and X-ray crystallography, is crucial for predicting the conformational behavior of allopyranose and its derivatives. This knowledge is not only of fundamental chemical interest but also holds practical value for the design of novel carbohydrate-based molecules with specific three-dimensional structures and biological activities. Further experimental and computational work to fully populate the quantitative data for allopyranose conformers will continue to refine our understanding of this intricate stereoelectronic phenomenon.

References

The Solubility Profile of alpha-D-Allopyranose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-D-allopyranose, a rare sugar with growing interest in various scientific fields. Understanding its solubility in different solvents is crucial for its application in research, drug development, and manufacturing. This document compiles available solubility data, details experimental protocols for its determination, and provides visual representations of key processes.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in publicly available literature. However, data for its epimer, D-allose, provides a valuable proxy for its behavior in aqueous solutions. It is important to note that while structurally similar, slight differences in stereochemistry can influence solubility, and this data should be considered a close approximation.

Table 1: Quantitative Solubility of D-Allose in Water

| Temperature (°C) | Solubility (wt%) | Molar Concentration (mol/L) |

| -2 | 19.5 | 1.20 |

| 10 | 25.0 (estimated) | 1.54 |

| 20 | 35.0 (estimated) | 2.16 |

| 30 | 48.0 (estimated) | 2.96 |

| 40 | 58.0 (estimated) | 3.58 |

| 50 | 65.0 (estimated) | 4.01 |

| 60 | 70.0 (estimated) | 4.32 |

| 70 | 73.4 | 4.53 |

Data extrapolated and calculated from the phase diagram of the D-allose-water system.[1]

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Type | Qualitative Solubility |

| Water | Protic | Highly Soluble[2] |

| Methanol | Protic | Insoluble[2] |

| Ethanol | Protic | Insoluble |

| Dichloromethane (DCM) | Aprotic | Soluble |

| Dimethylformamide (DMF) | Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble |

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of a rare sugar like this compound. This method, often referred to as the isothermal shake-flask method, is a standard approach for generating reliable solubility data.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or thermostatically controlled water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator or water bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Quantification:

-

Gravimetric Analysis: For non-volatile solvents, the solvent in the volumetric flask can be evaporated, and the mass of the remaining solute can be determined.

-

Chromatographic Analysis (HPLC-RID): Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC-RID system. The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of the sugar.

-

Spectrophotometric Analysis (Phenol-Sulfuric Acid Method): This colorimetric method can be used to determine the total carbohydrate concentration. A small aliquot of the filtered solution is reacted with phenol (B47542) and concentrated sulfuric acid to produce a colored complex, the absorbance of which is measured and compared to a standard curve.

-

Data Analysis

The solubility is calculated from the concentration of the saturated solution and is typically expressed in units of grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).

Visualizations

Experimental Workflow for Solubility Determination

Factors Influencing Solubility

References

The Biological Significance of Rare Sugars: An In-depth Technical Guide on alpha-D-Allopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare monosaccharide and a C-3 epimer of D-glucose, has garnered considerable attention within the scientific community for its diverse and potent biological activities.[1] Existing in nature in scarce quantities, its unique stereochemical configuration imparts distinct properties that set it apart from more common sugars.[1] This technical guide provides a comprehensive exploration of the molecular mechanisms underlying the action of alpha-D-allopyranose (the cyclic form of D-allose) in various biological systems. It consolidates current research findings on its anti-cancer, anti-inflammatory, and antioxidant properties. This document details the signaling pathways modulated by D-allose, presents quantitative data from key studies in structured tables, and offers comprehensive experimental protocols for cited assays. Furthermore, it includes visualizations of critical pathways and experimental workflows to facilitate a deeper understanding of D-allose's mode of action, aiming to support further research and its potential therapeutic development.

Anti-Cancer Properties of D-Allose

D-Allose exhibits significant anti-cancer activity across a spectrum of malignancies, including bladder, ovarian, and hepatocellular carcinomas, as well as glioblastoma and leukemia.[1][2] Its primary mechanisms of action in cancer cells involve the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that govern cellular metabolism and survival.[1][3]

A central tenet of D-allose's anti-cancer effect is its ability to significantly upregulate the expression of Thioredoxin-Interacting Protein (TXNIP).[1] TXNIP is a crucial tumor suppressor that plays a pivotal role in cellular redox balance and glucose metabolism.[1]

-

Inhibition of Glucose Uptake: D-allose-induced TXNIP leads to the downregulation of Glucose Transporter 1 (GLUT1), a key transporter responsible for glucose uptake in many cancer cells.[1] This inhibition of glucose import effectively starves cancer cells of their primary energy source, a strategy particularly potent against tumors exhibiting the Warburg effect.[1]

-

Induction of Oxidative Stress: By binding to and inhibiting the antioxidant protein thioredoxin, TXNIP promotes the accumulation of reactive oxygen species (ROS) within cancer cells.[1] This surge in oxidative stress can trigger apoptotic cell death.[1]

Quantitative Data on Anti-Cancer Effects

The anti-proliferative and cytotoxic effects of D-allose have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: Inhibition of Cancer Cell Viability by D-Allose

| Cell Line | Cancer Type | D-Allose Concentration (mM) | Incubation Time (h) | % Viability Reduction | Reference |

| RT112 | Bladder Cancer | 50 | 24 | 31.6% | [4] |

| 253J | Bladder Cancer | 50 | 24 | 31.8% | [4] |

| J82 | Bladder Cancer | 50 | 24 | 39.1% | [4] |

Table 2: GI50 and IC50 Values of D-Allose and its Derivatives

| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |

| D-Allose | MOLT-4F | Human Leukemia | 1300 (GI50) | [5] |

| 6-O-decanoyl-D-allose | MOLT-4F | Human Leukemia | 44 (GI50) | [5] |

| D-Allose Derivative 1 | MOLT-4F | Human Leukemia | 5.2 (GI50) | [5] |

| D-Allose | MIA PaCa2 | Pancreatic Cancer | 53,250 (IC50) | [6] |

Table 3: Effect of D-Allose on Cell Cycle Distribution in OVCAR-3 Cells

| Treatment | G2/M Phase (%) | Reference |

| Control | 12.6 | [3] |

| 50 mM D-Allose | 24.6 | [3] |

Anti-Inflammatory and Antioxidant Properties

Beyond its anti-cancer properties, D-allose exhibits significant anti-inflammatory and antioxidant effects.[1] The anti-inflammatory properties of D-allose are attributed to its ability to suppress the production of pro-inflammatory cytokines.[7][8] In a study on cerebral ischemia/reperfusion injury in rats, D-allose treatment significantly reduced the infarct volume and suppressed the activity of myeloperoxidase (MPO), an indicator of leukocyte infiltration.[9]

D-allose's antioxidant activity is multifaceted. While it does not directly scavenge superoxide (B77818) anions or hydrogen peroxide, it is effective at eliminating hydroxyl radicals to a similar extent as D-glucose.[10][11] A key mechanism of its antioxidant effect is the suppression of mitochondrial ROS production through competition with D-glucose.[10][11]

Quantitative Data on Antioxidant Effects

Table 4: Radical Scavenging Activity of D-Allose

| Reactive Species | Scavenging Activity of D-Allose | Comparison with D-Glucose | Reference |

| Hydroxyl Radical (•OH) | Effective | Scavenged to the same extent as D-glucose | [10][11] |

| Superoxide Anion (O₂⁻) | Ineffective | No scavenging activity observed | [11] |

| Hydrogen Peroxide (H₂O₂) | Ineffective | No scavenging activity observed | [11] |

Signaling Pathways Modulated by D-Allose

The biological effects of D-allose are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

D-Allose Induced Anti-Cancer Signaling Pathway

Caption: D-Allose signaling pathway in cancer cells.

Experimental Workflow for Investigating D-Allose Effects

Caption: Experimental workflow for studying D-Allose.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on D-allose.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of D-allose on cancer cell proliferation.[1][12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of D-allose (e.g., 0, 10, 25, 50 mM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with D-allose as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-